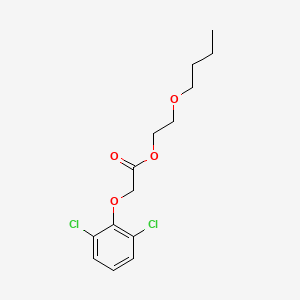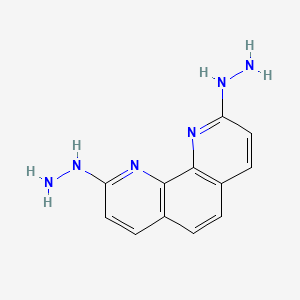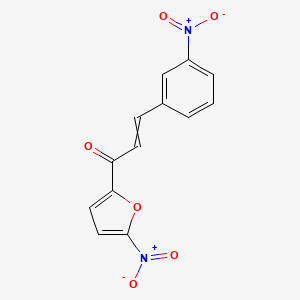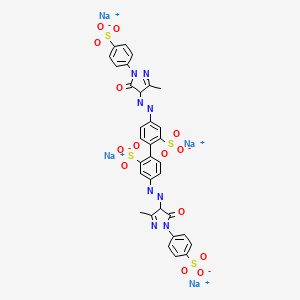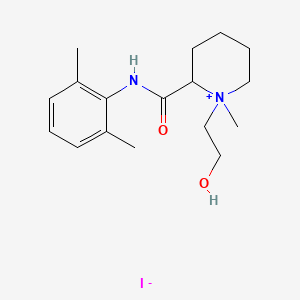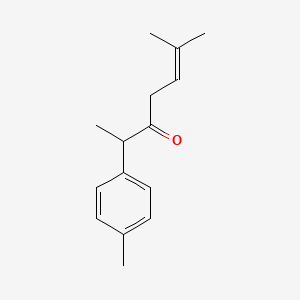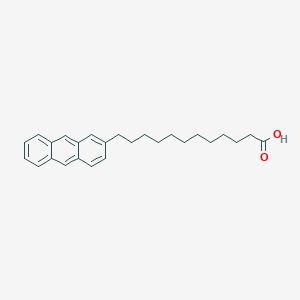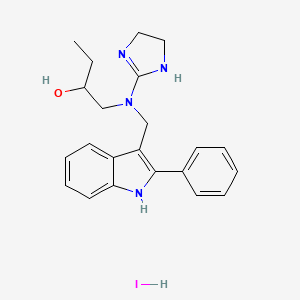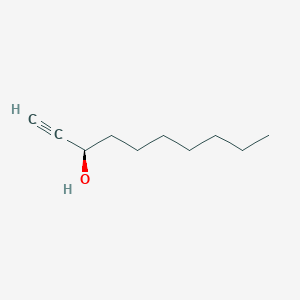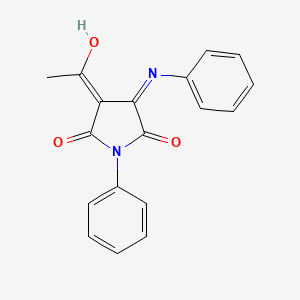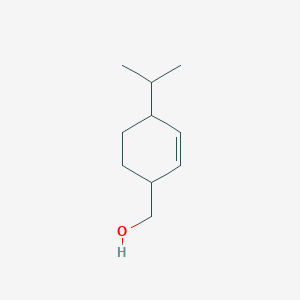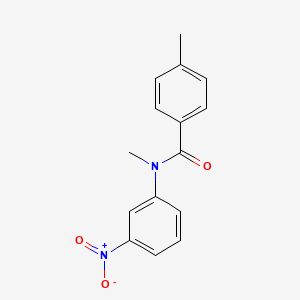![molecular formula C20H16O B14452196 Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- CAS No. 77573-42-3](/img/structure/B14452196.png)
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of 1,2-dihydroxybenzene with a suitable methylating agent, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted aromatic compounds, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: The compound is used in studies related to its interaction with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that affect gene expression and cellular function. It may also interact with proteins involved in signal transduction pathways, leading to alterations in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracene-7,12-dione: Another PAH with similar structural features but different functional groups.
7,12-Dimethylbenz[a]anthracene: A closely related compound with additional methyl groups, known for its carcinogenic properties.
1,2-Benzanthraquinone: A quinone derivative with distinct chemical reactivity.
Uniqueness
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
77573-42-3 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
12-methyl-7-methylidenebenzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-12,21H,1H2,2H3 |
InChI-Schlüssel |
WZJSNQBSJJKZMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=C)C3=C1C4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


